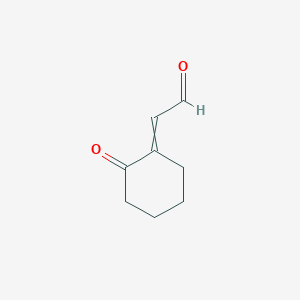
(2-Oxocyclohexylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxocyclohexylidene)acetaldehyde is an organic compound characterized by the presence of both an aldehyde and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which allows it to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Oxocyclohexylidene)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexene to form a 1,2-diol, followed by oxidative cleavage to yield the desired aldehyde and ketone functionalities . Another method includes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and controlled reaction conditions to ensure high yields and purity of the final product. The use of dimethyl sulfoxide (DMSO) as an oxidant in the presence of a base is also a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxocyclohexylidene)acetaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon of the aldehyde or ketone group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Oxocyclohexylidene)acetaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Oxocyclohexylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The carbonyl groups (aldehyde and ketone) are highly reactive and can undergo nucleophilic addition reactions. The aldehyde group can be oxidized to a carboxylic acid, while the ketone group can be reduced to a secondary alcohol . These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the carbonyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: Contains a ketone group but lacks the aldehyde functionality.
Acetaldehyde: Contains an aldehyde group but lacks the ketone functionality.
Cyclohexanecarboxaldehyde: Contains an aldehyde group attached to a cyclohexane ring but lacks the ketone functionality.
Uniqueness
(2-Oxocyclohexylidene)acetaldehyde is unique due to the presence of both an aldehyde and a ketone group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of carbonyl group .
Propiedades
Número CAS |
61203-04-1 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
2-(2-oxocyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h5-6H,1-4H2 |
Clave InChI |
FUXBPMKBCJEURD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(=CC=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




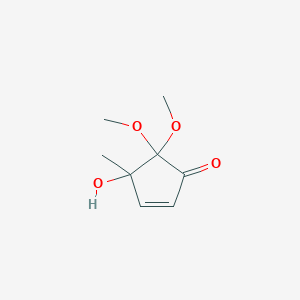
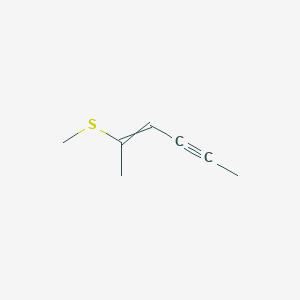
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
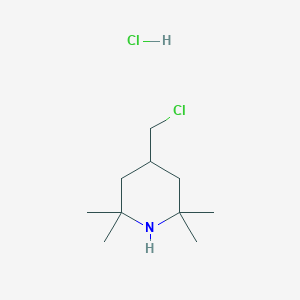
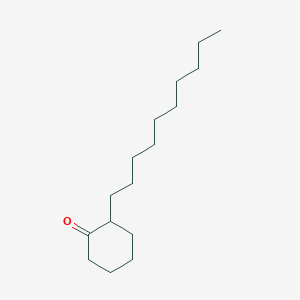

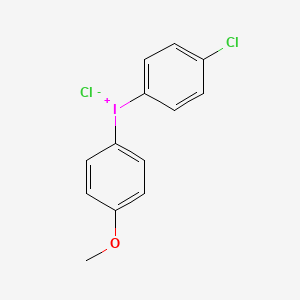
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)
